molecular formula C10H14N2S B12097259 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine

3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine

Cat. No.: B12097259
M. Wt: 194.30 g/mol
InChI Key: GDONXDXGFJHMGJ-UHFFFAOYSA-N
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Description

3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is an organic compound with the molecular formula C({10})H({14})N(_{2})S. This compound features a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.

    Step 1: The thiophene ring is functionalized with a dimethylaminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and dimethylamine are reacted with thiophene.

    Step 2: The resulting intermediate is then subjected to a Sonogashira coupling reaction with propargylamine to introduce the prop-2-yn-1-amine group.

Industrial Production Methods

Industrial production of 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe or ligand in studies involving thiophene derivatives. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways.

Medicine

The compound’s structural features suggest potential pharmacological activities. It can be explored for its effects on various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)methylthiophene: Lacks the prop-2-yn-1-amine group, making it less versatile in reactions involving alkyne chemistry.

    Thiophene-3-ylmethylamine: Does not have the dimethylamino group, reducing its ability to participate in certain nucleophilic reactions.

    Propargylamine derivatives: While they contain the prop-2-yn-1-amine group, they lack the thiophene ring, which limits their electronic properties.

Uniqueness

3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine stands out due to its combination of a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C10H14N2S/c1-12(2)7-10-6-9(8-13-10)4-3-5-11/h6,8H,5,7,11H2,1-2H3

InChI Key

GDONXDXGFJHMGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CS1)C#CCN

Origin of Product

United States

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